Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
Description
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a hydroxymethyl (-CH₂OH) group at position 2 and an ethyl ester (-COOEt) at position 3. This structure combines the aromaticity of pyridine with the reactivity of imidazole, making it a versatile intermediate in medicinal chemistry and material science. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which can influence solubility, crystallinity, and biological interactions .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-4-3-5-10-12-8(7-14)6-13(9)10/h3-6,14H,2,7H2,1H3 |
InChI Key |
DAJCTXZZZJACJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC(=CN21)CO |
Origin of Product |
United States |
Preparation Methods
Multistep Synthesis via Carboxylate Derivatives and Cyclization
Overview:
This method involves starting from ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate or related derivatives, followed by functionalization to introduce the hydroxymethyl group at the 2-position.
Preparation of the core structure:
The initial step entails synthesizing ethyl imidazo[1,2-a]pyridine-3-carboxylate, which can be achieved through condensation reactions between 2-aminopyridines and α-haloketones or aldehydes under acidic or basic conditions, often facilitated by reflux in ethanol or acetic acid.Introduction of hydroxymethyl group:
The hydroxymethyl group at the 2-position is typically introduced via nucleophilic substitution or oxidation-reduction sequences. For example, the reduction of aldehyde intermediates or direct hydroxymethylation using formaldehyde derivatives under acidic or basic conditions.
Step 1: Synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate via condensation of 2-aminopyridine with ethyl acetoacetate derivatives.
Step 2: Hydroxymethylation at the 2-position using formaldehyde in the presence of acid catalysts, such as formic acid or acetic acid, under reflux conditions.
Step 3: Purification by recrystallization or chromatography to obtain the target compound.
Ultrasound-Assisted Iodine-Catalyzed Synthesis
Overview:
Recent advances have demonstrated environmentally friendly, rapid synthesis of imidazo[1,2-a]pyridine derivatives using ultrasonication with molecular iodine as a catalyst in aqueous media.
Reagents:
2-Aminopyridine derivatives, aldehydes (or acetophenones), and dimedone or hydroxymethyl sources, with iodine (20 mol%) as a catalyst.Procedure:
Under ultrasonication at room temperature, the mixture of 2-aminopyridine, aldehyde, and catalyst in water is irradiated for approximately 30 minutes, leading to the formation of the imidazo[1,2-a]pyridine scaffold.Hydroxymethylation:
The hydroxymethyl group can be introduced by adding formaldehyde or hydroxymethylating agents during the reaction, facilitating direct formation of the hydroxymethyl substituent at the 2-position.
- High yields (up to 96%)
- Short reaction times (~30 minutes)
- Eco-friendly conditions (aqueous medium, low catalyst loading)
Condensation and Cyclization Using Hydrazides and Ketones
Overview:
Another route involves synthesizing the core by condensing hydrazides of imidazo[1,2-a]pyridine-3-carboxylic acids with suitable ketones, followed by hydroxymethylation.
Step 1: Synthesis of hydrazides from imidazo[1,2-a]pyridine-3-carboxylic acids using hydrazine hydrate.
Step 2: Condensation of hydrazides with aldehydes or ketones bearing hydroxymethyl groups, under reflux in ethanol with catalytic acids like sulfuric acid, to form the imidazo[1,2-a]pyridine core.
Step 3: Hydroxymethylation at the 2-position can be achieved by treatment with formaldehyde derivatives under mild conditions, often in the presence of acids or bases.
Note:
This approach benefits from established protocols for heterocyclic synthesis involving hydrazides and aldehydes, as documented in organic synthesis literature.
Reaction Scheme Summary
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of core imidazo[1,2-a]pyridine | 2-Aminopyridine + α-Haloketone or aldehyde | Imidazo[1,2-a]pyridine derivative |
| 2 | Hydroxymethylation at position 2 | Formaldehyde, acid/base, reflux | Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate |
| 3 | Purification | Recrystallization or chromatography | Pure target compound |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to yield carboxyl derivatives:
Reaction :
Conditions :
-
Oxidants: KMnO₄, CrO₃, or Jones reagent
-
Solvents: Aqueous acidic medium (H₂SO₄)
-
Temperature: 60–80°C for 4–6 hours
Reduction Reactions
The ethyl ester group (-COOEt) can be reduced to a primary alcohol:
Reaction :
Conditions :
-
Reducing agent: LiAlH₄ in anhydrous THF or diethyl ether
-
Temperature: 0°C to room temperature, 2–4 hours
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
Reaction :
Conditions :
Condensation Reactions
The hydroxymethyl group participates in Knoevenagel and hydrazide-forming condensations:
Hydrazide Formation
Reaction :
Conditions :
Knoevenagel with Ketones
Reaction :
Conditions :
Substitution Reactions
The hydroxymethyl group facilitates nucleophilic substitutions:
Etherification
Reaction :
Conditions :
-
Alkyl halides (R-X) in presence of NaH or K₂CO₃
-
Solvents: DMF or acetonitrile, 12–24 hours at 60°C
Comparative Reaction Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, 80°C, 6h | 75–85 | |
| Ester Hydrolysis | 6M HCl, reflux, 8h | 90 | |
| Hydrazide Formation | H₂NNH₂/H₂SO₄, EtOH, 6h | 78 |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies.
-
Ester Hydrolysis : Follows nucleophilic acyl substitution, with base-catalyzed mechanisms showing faster kinetics than acid-catalyzed.
-
Condensation : Involves imine formation via protonation of the carbonyl group, enhancing electrophilicity .
Computational Reactivity Analysis
Density Functional Theory (DFT) studies at the B3LYP/6-311G++(d,p) level reveal:
Scientific Research Applications
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a valuable scaffold in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of neuropeptide S receptor or inhibit specific kinases . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- Synthesis: Prepared via refluxing 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol, yielding 52.6% after crystallization .
- Crystallography: Monoclinic space group C2/c, with planar fused rings (dihedral angle: 1.4° between imidazole and pyridine). Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice .
- Applications : Precursor for hypoxia-inducible factor 1α (HIF-1α) and FXa inhibitors, highlighting its role in ischemic disease and anticoagulant therapies .
Ethyl 2-(Bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate Hydrobromide
- Molecular Formula : C₁₁H₁₂Br₂N₂O₂
- Molecular Weight : 364.03 g/mol
- Key Feature : Bromomethyl (-CH₂Br) substituent enables nucleophilic substitution reactions, making it a reactive intermediate for further derivatization .
Methyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate
Substituent Variations at Position 5
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate
- CAS : 1000017-97-9
- Molecular Formula : C₁₀H₁₁N₃O₂
Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- CAS : 1260885-46-8
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Key Feature : Trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity for pharmacokinetic optimization .
Ethyl Imidazo[1,2-a]pyridine-5-carboxylate (Unsubstituted)
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure that contributes to its pharmacological potential. The following sections will explore its biological activity, including antibacterial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an imidazole ring fused with a pyridine ring, which is characteristic of many biologically active compounds. The presence of the hydroxymethyl group and the carboxylate moiety enhances its solubility and reactivity.
Antibacterial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. A study synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | E. coli |
| This compound | 8 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were found to be in the micromolar range, underscoring its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Caspase activation |
| MCF-7 | 15 | Apoptosis induction |
Other Biological Activities
In addition to antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory and antiviral activities. Preliminary studies suggest that it may inhibit the replication of certain viruses and reduce inflammation markers in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The hydroxymethyl group is believed to enhance interactions with biological targets, while the imidazole and pyridine rings contribute to the overall stability and reactivity of the compound.
Case Studies
Several case studies have documented the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Antibacterial Case Study : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound led to significant improvements in infection resolution rates.
- Anticancer Case Study : In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis compared to control groups.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-bromo ketones or esters. For example, a related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, was synthesized by refluxing 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, yielding ~52.6% after pH adjustment with KHCO₃ . To optimize yields:
- Temperature Control: Prolonged reflux (6+ hours) ensures complete cyclization.
- Solvent Selection: Ethanol or ethyl acetate aids in slow crystallization for high-purity products .
- Microwave Assistance: highlights microwave-assisted synthesis (methanol/water, trifluoroacetic acid catalyst) for rapid reaction times and improved yields (up to 67%) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer: X-ray crystallography is the gold standard. For analogous compounds (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate):
- Crystal System: Monoclinic, space group C2/c, with unit cell parameters a = 17.164 Å, b = 10.521 Å, c = 13.759 Å, β = 124.77° .
- Intermolecular Interactions:
- C–H···O/N Hydrogen Bonds: Stabilize trimeric units (e.g., C8–H8···O1 = 2.64 Å, C10–H10B···N1 = 2.89 Å) .
- Planarity: The imidazo-pyridine core is nearly planar (mean deviation ≤0.0027 Å), minimizing steric strain .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT Calculations:
- Optimize geometry using B3LYP/6-31G(d) to model bond angles and dihedral angles (e.g., imidazo-pyridine core planarity ~1.4° deviation) .
- Frontier Molecular Orbital (FMO) analysis predicts electrophilic/nucleophilic sites. For example, the hydroxymethyl group may act as a hydrogen-bond donor, influencing biological activity .
- Solvent Effects: PCM models simulate polar protic solvents (e.g., ethanol) to assess solubility and stability .
Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals. For example, HSQC correlates ¹H (δ 4.5 ppm) with ¹³C (δ 60–65 ppm) to confirm hydroxymethyl connectivity .
- X-ray Diffraction: Resolves ambiguities in regiochemistry. For instance, crystal structures confirm substituent positions (e.g., methyl vs. hydroxymethyl orientation) .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ = 237.0874 for C₁₁H₁₂N₂O₃) .
Q. How can derivatives of this compound be designed for biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Biological Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
